テナキソシド F

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

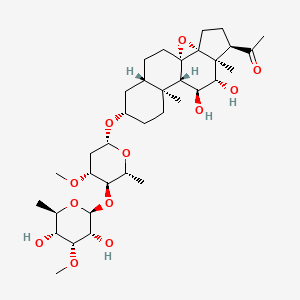

Tenacissoside F is a natural product found in Marsdenia tenacissima with data available.

科学的研究の応用

伝統医学

テナキソシド F は、伝統的な中国とダイのハーブ薬である {svg_1} Marsdenia tenacissima (Roxb.) Wight et Arn. から得られます。 この植物の茎と根は、喘息、気管支炎、扁桃炎、咽頭炎、膀胱炎、肺炎、薬物または食物中毒などのさまざまな病気を治療するために広く使用されてきました {svg_2}.

がん治療

「Xiao-ai-ping」の商標の下、Marsdenia tenacissima の抽出物は、中国でさまざまな癌の治療に広く用いられています {svg_3}. This compound を含むステロイドはこの植物の主要な特徴であり、生物活性成分です {svg_4}.

多剤耐性逆転

this compound を含む、Marsdenia tenacissima からのステロイドは、多剤耐性逆転特性を示しています {svg_5}. これは、このハーブを臨床で使用する根拠となります {svg_6}.

抗血管新生活性

Marsdenia tenacissima の粗抽出物とステロイドは、抗血管新生活性を示しています {svg_7}. これは、新しい血管の形成を阻害できることを意味し、特にがんの増殖と拡散を防ぐのに役立ちます {svg_8}.

免疫調節

Marsdenia tenacissima からの化合物は、免疫調節活性を示しています {svg_9}. これは、免疫応答または免疫系の機能を修飾できることを意味します {svg_10}.

抗HIV活性

Marsdenia tenacissima からの化合物は、抗HIV活性を示しています {svg_11}. これは、HIVの治療における潜在的な応用を示唆しています {svg_12}.

作用機序

Target of Action

Tenacissoside F is a major active component of Marsdenia tenacissima, a traditional Chinese medicine Related compounds such as tenacissosides i, h, and g have been shown to target p53, jak-1, and hif1α, respectively . These targets play crucial roles in apoptosis, angiogenesis, and immune function .

Mode of Action

For instance, related compounds have been shown to promote apoptosis, inhibit angiogenesis, and improve immune function .

Biochemical Pathways

Related compounds have been found to influence pathways associated with apoptosis, angiogenesis, and immune function . These pathways and their downstream effects contribute to the compound’s pharmacological effects.

Pharmacokinetics

A study on related compounds, tenacissosides g, h, and i, has been conducted . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds could provide insights into the pharmacokinetics of Tenacissoside F. These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy.

Result of Action

Related compounds have been shown to have anti-tumor effects . They promote apoptosis, inhibit angiogenesis, and improve immune function . These effects could potentially be shared by Tenacissoside F.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tenacissoside F. For instance, Marsdenia tenacissima, the plant from which Tenacissoside F is derived, is adapted to calcium-rich karst regions . This adaptation could potentially influence the compound’s action.

生化学分析

Biochemical Properties

The biochemical properties of Tenacissoside F are not fully understood due to limited research. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve multiple biochemical reactions .

Cellular Effects

Some studies suggest that it may have antitumor effects . It is believed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that the compound interacts with various enzymes and cofactors . It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed that the compound may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

特性

IUPAC Name |

1-[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O12/c1-16(36)21-10-13-35-33(21,5)30(40)26(39)29-32(4)11-9-20(14-19(32)8-12-34(29,35)47-35)45-23-15-22(41-6)27(18(3)43-23)46-31-25(38)28(42-7)24(37)17(2)44-31/h17-31,37-40H,8-15H2,1-7H3/t17-,18-,19+,20+,21+,22-,23+,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOHWIVFCMYBJP-HCGZSUPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)O)O)C)C)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CC[C@]56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)O)O)C)C)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the chemical structure of Tenacissoside F and where has it been found?

A1: Tenacissoside F is a steroidal glycoside isolated from the stem of the plant Marsdenia tenacissima. [] Its structure consists of a C21 steroidal aglycone with a sugar chain attached. The sugar chain is composed of 6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-β-D-oleandropyranose. [] The aglycone portion contains diester groups at the C-11 and C-12 positions. []

Q2: How is Tenacissoside F detected and quantified in complex mixtures?

A2: While Tenacissoside F itself was not analyzed in the study, a related compound with a similar steroidal structure, Marsdenoside I (also a C21 steroidal glycoside found in Marsdenia tenacissima), was successfully identified and quantified in rat plasma using a validated LC-MS/MS method. [] This method employed liquid-liquid extraction followed by separation on a C18 column and detection with electrospray ionization in negative ion mode. [] This suggests that similar analytical techniques could be adapted for the detection and quantification of Tenacissoside F.

Q3: Has Tenacissoside F shown any potential for biological activity?

A3: While specific biological activity data for Tenacissoside F is limited in the provided research, its presence in Marsdenia tenacissima extracts, alongside other bioactive steroidal glycosides like Tenacigenoside A and Marsdenoside I, suggests potential therapeutic avenues. [, ] Further research is needed to determine the specific biological activity and potential applications of Tenacissoside F.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium;6-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-5-methyl-4-(trideuteriomethoxy)pyridine-3-carboxylate](/img/structure/B1152025.png)

![(3R)-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propanoyl]oxy-4-(trimethylazaniumyl)butanoate](/img/structure/B1152026.png)

![propan-2-yl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecadeuterio-3-oxodecyl)cyclopentyl]hept-5-enoate](/img/structure/B1152031.png)

![tetrasodium;[[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B1152039.png)

![1-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-[3-hydroxy-4-(trideuteriomethoxy)phenyl]propan-1-one](/img/structure/B1152042.png)